molecular formula C13H9BrN2 B174527 1-Bromo-3-phenylimidazo[1,5-a]pyridine CAS No. 104202-15-5

1-Bromo-3-phenylimidazo[1,5-a]pyridine

Cat. No.: B174527
CAS No.: 104202-15-5
M. Wt: 273.13 g/mol
InChI Key: ULKZZBGVTIZXSA-UHFFFAOYSA-N
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Description

Significance of Imidazo[1,5-a]pyridine (B1214698) Scaffold in Advanced Chemical Research

The imidazo[1,5-a]pyridine scaffold is a fused heterocyclic system that is considered a "privileged" structure in medicinal chemistry. nih.govbeilstein-journals.org This designation stems from its recurring presence in a wide array of biologically active compounds. nih.govbeilstein-journals.org It is a significant structural component in numerous pharmaceuticals and agrochemicals, making its synthesis a subject of intense research for decades. rsc.orgresearchgate.net

The broad applicability of this scaffold is demonstrated by its presence in compounds with diverse therapeutic potential, including:

Antitumor Agents : The scaffold is found in potent antitumor agents like C-1311, which acts as a topoisomerase II inhibitor. nih.gov Other derivatives have shown excellent anti-cancer activity in various biomedical applications. researchgate.net

Anti-inflammatory Effects : Certain derivatives exhibit good anti-inflammatory properties by acting as NIK inhibitors. researchgate.net

Immunosuppressants : Pirmagrel, a cytotoxic immunosuppressant and DNA synthesis inhibitor, features the imidazo[1,5-a]pyridine core. nih.gov

Beyond medicinal chemistry, the unique photophysical properties of imidazo[1,5-a]pyridine derivatives make them valuable in materials science. rsc.org They have been investigated for applications such as:

Luminescent Sensors : Their inherent fluorescence is utilized in the development of photoluminescent sensors. nih.govbeilstein-journals.org

Optoelectronic Devices : These compounds are explored as emitters for applications in optoelectronics and for confocal microscopy and imaging. rsc.org

Transition Metal Catalysis : The scaffold has been employed to generate pincer and heterocyclic carbene ligands for use in catalysis. nih.govbeilstein-journals.org

The synthesis of the imidazo[1,5-a]pyridine ring system has been a major focus of organic chemistry, with numerous methods developed. rsc.org These synthetic routes often involve the cyclocondensation of 2-(aminomethyl)pyridine precursors with various electrophilic components like carboxylic acids, aldehydes, or esters. nih.govbeilstein-journals.org Other advanced methods include cycloaddition, oxidative cyclization, and transannulation reactions. rsc.orgorganic-chemistry.org

Academic Research Landscape of 1-Bromo-3-phenylimidazo[1,5-a]pyridine

This compound is a specific derivative recognized for its utility as a versatile building block in synthetic chemistry. chemimpex.com The presence of a bromine atom at the 1-position and a phenyl group at the 3-position creates a unique electronic and structural profile, making it a valuable intermediate for creating more complex molecules. chemimpex.com

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number104202-15-5 chemimpex.com
Molecular FormulaC₁₃H₉BrN₂ chemimpex.com
Molecular Weight273.13 g/mol chemimpex.com
AppearanceWhite to amber to dark green powder to crystal chemimpex.comtcichemicals.com
Purity≥ 97% chemimpex.comfishersci.com
MDL NumberMFCD04587511 chemimpex.com
PubChem ID957540 chemimpex.comnih.gov

Academic and industrial research utilizes this compound primarily in the following areas:

Pharmaceutical Development : It serves as a crucial intermediate in the synthesis of new pharmaceuticals. chemimpex.com Research is particularly focused on developing novel drugs that may target cancer and neurological disorders. chemimpex.com The bromine substituent provides a reactive handle, contributing to its electrophilic properties and facilitating further chemical modifications essential for drug discovery. chemimpex.com

Organic Synthesis : As a building block, it allows chemists to construct complex molecular architectures and explore new chemical reactions and pathways. chemimpex.com The synthesis of the parent compound, 3-phenylimidazo[1,5-a]pyridine (B186794), can be achieved through the reaction of 2-(aminomethyl)pyridine with α-nitrotoluene, although this specific reaction has been reported to have a low yield. beilstein-journals.org

Material Science : The compound is used in formulating advanced materials, such as polymers and coatings. chemimpex.com Research on related bromo-phenyl-imidazo[1,5-a]pyridine structures has shown their utility in creating fluorophores for applications like white light-emitting diodes (WLEDs), indicating the potential of this scaffold in developing new emissive materials. rsc.org

Biochemical and Analytical Research : In biochemical studies, it can be used to investigate enzyme interactions and cellular processes. chemimpex.com It also finds use in analytical chemistry methods for the detection and quantification of other substances. chemimpex.com

The stability of the compound and its compatibility with various reaction conditions make it a suitable choice for a range of academic and industrial applications, where it facilitates the discovery of new molecules with potentially valuable pharmacological or material properties. chemimpex.com

Properties

IUPAC Name

1-bromo-3-phenylimidazo[1,5-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrN2/c14-12-11-8-4-5-9-16(11)13(15-12)10-6-2-1-3-7-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULKZZBGVTIZXSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C3N2C=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80359306
Record name 1-Bromo-3-phenylimidazo[1,5-a]pyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104202-15-5
Record name 1-Bromo-3-phenylimidazo[1,5-a]pyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Bromo-3-phenylimidazo[1,5-a]pyridine
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Synthetic Methodologies for 1 Bromo 3 Phenylimidazo 1,5 a Pyridine and Its Core Structure

Cyclocondensation Approaches

Cyclocondensation reactions represent a cornerstone in the synthesis of the imidazo[1,5-a]pyridine (B1214698) ring system. These methods typically involve the formation of the five-membered imidazole (B134444) ring by reacting a pyridine-based precursor with a suitable electrophilic partner.

Reactions Involving 2-(aminomethyl)pyridine Precursors with Electrophilic Components

A prevalent and versatile strategy for constructing the imidazo[1,5-a]pyridine core involves the cyclocondensation of 2-(aminomethyl)pyridine precursors with a variety of electrophilic reagents. This approach introduces the C1 and C3 atoms of the imidazole ring. A wide array of electrophiles have been successfully employed, including carboxylic acids, acyl anhydrides, acyl chlorides, esters, thioamides, and dithionates. beilstein-journals.orgresearchgate.net These reactions typically proceed through the initial formation of an amide intermediate, followed by an intramolecular cyclization and dehydration to afford the aromatic imidazo[1,5-a]pyridine ring system. The choice of electrophile and reaction conditions can be tailored to introduce various substituents at the 1- and 3-positions of the heterocyclic core.

Oxidative Cyclization Strategies

Oxidative cyclization methods provide an alternative route to imidazo[1,5-a]pyridines, often under metal-catalyzed or metal-free conditions. One notable example is the copper-catalyzed aerobic oxidative cyclization of 2-aminopyridines with acetophenones, which is compatible with a broad range of functional groups. organic-chemistry.org Another approach involves the copper-catalyzed aerobic dehydrogenative cyclization of pyridines with ketone oxime esters, offering a rapid and environmentally friendly synthesis. nih.gov Transition-metal-free methods have also been developed, such as the iodine-mediated sp3 C-H amination reaction of 2-pyridyl ketones and alkylamines. rsc.org These oxidative strategies often proceed through the in situ formation of an imine intermediate, followed by an intramolecular cyclization and subsequent oxidation to furnish the aromatic imidazo[1,5-a]pyridine product.

Polyphosphoric Acid (PPA)-Mediated Cyclization with Nitroalkanes

A robust method for the synthesis of imidazo[1,5-a]pyridines involves the cyclization of 2-picolylamines with nitroalkanes in the presence of polyphosphoric acid (PPA). beilstein-journals.orgresearchgate.net In this reaction, PPA serves as both a catalyst and a dehydrating agent. It is believed that upon heating in PPA, nitroalkanes are converted into electrophilic phosphorylated nitronates. beilstein-journals.orgresearchgate.net The 2-(aminomethyl)pyridine then acts as a nucleophile, attacking the activated nitroalkane to form an amidinium intermediate. beilstein-journals.org This intermediate subsequently undergoes a 5-exo-trig cyclization onto the pyridine (B92270) ring, followed by elimination to yield the aromatic imidazo[1,5-a]pyridine. beilstein-journals.org While this method can be sensitive to steric hindrance, it provides a direct route to various substituted imidazo[1,5-a]pyridines. beilstein-journals.org For instance, the reaction of 2-(aminomethyl)pyridine with α-nitrotoluene under these conditions yields 3-phenylimidazo[1,5-a]pyridine (B186794), albeit in a modest yield. beilstein-journals.org

Table 1: Optimization of PPA-Mediated Cyclization of 2-(aminomethyl)pyridine with Nitroethane. researchgate.net
EntryMediumTemperature (°C)Time (h)Yield (%)
1PPA 85%11034
2PPA 85%130313
3PPA 87%130315
4PPA 87% 0.5 g/H₃PO₃ 0.25 g/mmol140243
5PPA 87% 0.5 g/H₃PO₃ 0.5 g/mmol160277

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single, efficient step. beilstein-journals.orgmdpi.com The Groebke-Blackburn-Bienaymé (GBB) reaction, an isocyanide-based MCR, is a notable strategy for the synthesis of the imidazo[1,5-a]pyridine scaffold. mdpi.com This reaction typically involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide, often catalyzed by a Lewis or Brønsted acid. mdpi.com The GBB reaction and other MCRs offer significant advantages, including high atom economy, operational simplicity, and the ability to generate diverse libraries of compounds by varying the starting materials. beilstein-journals.orgmdpi.com For instance, a one-pot process has been developed to access imidazo[1,2-a]pyridines functionalized with azides under mild conditions using the GBB-3CR reaction. mdpi.com

Metal-Catalyzed Synthetic Routes

Metal-catalyzed reactions, particularly cross-coupling reactions, are indispensable for the functionalization of heterocyclic cores. These methods allow for the introduction of various substituents with high precision and efficiency.

Suzuki Cross-Coupling Reactions for Derivatization

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds. nih.govnih.gov In the context of 1-bromo-3-phenylimidazo[1,5-a]pyridine, the bromine atom at the 1-position serves as a versatile handle for introducing a wide range of aryl and heteroaryl substituents via Suzuki coupling. This reaction typically employs a palladium catalyst, a base, and an organoboron reagent (e.g., a boronic acid or ester). nih.govresearchgate.net The choice of catalyst, ligands, base, and solvent is crucial for achieving high yields and preventing side reactions such as debromination. nih.gov The Suzuki coupling allows for the late-stage functionalization of the imidazo[1,5-a]pyridine core, providing access to a diverse array of derivatives for various applications, including pharmaceutical development. chemimpex.comrsc.org

Table 2: Examples of Suzuki-Miyaura Cross-Coupling Reactions on Bromo-Heterocycles. nih.gov
EntryAryl Boronic AcidProductYield (%)
1Phenylboronic acid3-Phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one74
24-Biphenylboronic acid3-(Biphenyl-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one79
31-Naphthylboronic acid3-(Naphthalen-1-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one85
4p-Methoxyphenylboronic acid3-(4-Methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one89

Copper-Catalyzed Oxidative Coupling Methods

Copper catalysis has emerged as a powerful tool for the synthesis of imidazo[1,5-a]pyridines through oxidative C-N bond formation. These methods are valued for their efficiency and the use of readily available starting materials. A prominent strategy involves the copper-catalyzed aerobic oxidative amination of C(sp³)–H bonds. This approach can be applied to the synthesis of imidazo[1,5-a]pyridine-1-carboxylates under mild, aerobic conditions, utilizing air as the sole and sustainable oxidant.

Another effective copper-catalyzed method is the direct transannulation of N-heteroaryl aldehydes or ketones with alkylamines. organic-chemistry.org This reaction proceeds via C(sp³)–H amination with oxygen serving as the oxidant, providing a concise route to multifunctional imidazo[1,5-a]pyridines. organic-chemistry.org Furthermore, copper/iodine co-catalyzed decarboxylative cyclization of α-amino acids with 2-benzoylpyridines yields 1,3-disubstituted imidazo[1,5-a]pyridines in excellent yields. organic-chemistry.org A tandem reaction between a pyridine ketone and a benzylamine, catalyzed by copper(II), proceeds through a condensation-amination-oxidative dehydrogenation sequence to afford 1,3-diarylated imidazo[1,5-a]pyridines, using molecular oxygen as a clean oxidant. organic-chemistry.orgbeilstein-journals.org

Table 1: Examples of Copper-Catalyzed Syntheses of Imidazo[1,5-a]pyridine Derivatives
Starting MaterialsCatalyst/SystemKey TransformationProduct Type
Pyridyl Esters + BenzylamineCopper CatalystAerobic Oxidative Amination of C(sp³)–HImidazo[1,5-a]pyridine Derivatives
N-Heteroaryl Aldehydes/Ketones + AlkylaminesCu(I) Catalyst / O₂Direct TransannulationMultifunctional Imidazo[1,5-a]pyridines
2-Benzoylpyridines + α-Amino AcidsCopper/IodineDecarboxylative Cyclization1,3-Disubstituted Imidazo[1,5-a]pyridines
Pyridine Ketone + BenzylamineCu(II) Catalyst / O₂Tandem Condensation-Amination-Oxidative Dehydrogenation1,3-Diarylated Imidazo[1,5-a]pyridines

Palladium-Catalyzed Approaches

Palladium catalysis is a cornerstone of modern organic synthesis, particularly for the construction of heterocyclic systems through cross-coupling and C-H activation reactions. While extensively employed for the synthesis of the isomeric imidazo[1,2-a]pyridine (B132010) scaffold, its application in the direct, de novo synthesis of the imidazo[1,5-a]pyridine core is less commonly reported in the literature. beilstein-journals.orgorganic-chemistry.orgthieme-connect.com Methodologies for the related imidazo[1,2-a]pyridines often involve Pd(II)-catalyzed cyclizations to form functionalized products such as 3-vinylimidazo[1,2-a]pyridines. beilstein-journals.orgorganic-chemistry.org However, the development of analogous, robust palladium-catalyzed routes specifically targeting the imidazo[1,5-a]pyridine framework remains an area with potential for future exploration.

Metal-Free Synthetic Approaches

In alignment with the principles of green chemistry, metal-free synthetic routes to imidazo[1,5-a]pyridines have been developed, avoiding the cost and potential toxicity of transition metal catalysts. One such strategy is an iodine-mediated sp³ C–H amination, which facilitates the synthesis from 2-pyridyl ketones and alkylamines in a one-pot manner. rsc.org This transition-metal-free oxidative annulation proceeds efficiently in the presence of sodium acetate (B1210297). rsc.org

Another notable metal-free approach is the denitrogenative transannulation of pyridotriazoles with nitriles, which uses the Lewis acid boron trifluoride etherate (BF₃·Et₂O) as a catalyst. organic-chemistry.org A sequential dual oxidative amination of C(sp³)–H bonds under ambient, metal-free conditions also affords the imidazo[1,5-a]pyridine core in very good yields. organic-chemistry.org This reaction involves two oxidative C-N couplings and one oxidative dehydrogenation step. organic-chemistry.org

Ritter-Type Reactions for Annulation

The Ritter reaction is a classical organic reaction that transforms a nitrile into an N-alkyl amide using an electrophilic carbocation precursor, such as an alcohol or alkene under strong acidic conditions. This method is a powerful tool for C-N bond formation. However, despite the versatility of the Ritter reaction in forming amide intermediates, its specific application as a named, concerted annulation strategy for the direct synthesis of the imidazo[1,5-a]pyridine core from nitrile-containing precursors is not prominently featured in surveyed chemical literature. The synthesis of this specific heterocycle typically proceeds through alternative cyclocondensation pathways, such as those involving 2-(aminomethyl)pyridine precursors with various electrophilic one-carbon synthons. beilstein-journals.org

Formaldehyde-Mediated Methylene (B1212753) Insertion for Bridged Structures

A metal-free C-H functionalization strategy allows for the synthesis of bridged bis-imidazo[1,5-a]pyridine structures using formaldehyde (B43269) as a simple C1 source. nih.govacs.org In this reaction, formaldehyde serves as both a reagent and a solvent to insert a methylene group, bridging two molecules of an imidazo[1,5-a]pyridine at their C1 positions. nih.gov This C(sp²)–C(sp³)–H–C(sp²) bond-forming reaction proceeds via C(sp²)H functionalization and has been successfully applied to a range of substrates, including the parent 3-phenylimidazo[1,5-a]pyridine. nih.gov The reaction is performed under aerobic, metal-free conditions at room temperature, offering a straightforward and environmentally benign route to these complex bridged molecules. acs.org

Table 2: Formaldehyde-Mediated Synthesis of Bis(3-phenylimidazo[1,5-a]pyridin-1-yl)methane nih.gov
Starting MaterialReagent/SolventConditionsProductYield
3-phenylimidazo[1,5-a]pyridineFormaldehyde (37% in water)Room TemperatureBis(3-phenylimidazo[1,5-a]pyridin-1-yl)methane86%

Development of Regioselective Synthesis Protocols

The synthesis of substituted heterocycles like this compound necessitates a high degree of regiochemical control. The development of regioselective protocols is crucial for avoiding the formation of undesired isomers and simplifying purification. For the imidazo[1,5-a]pyridine system, the C1 and C3 positions are particularly important sites for functionalization.

One approach to achieve regioselectivity involves the cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. beilstein-journals.org For instance, the reaction with α-nitrotoluene can yield 3-phenylimidazo[1,5-a]pyridine, although yields may be modest. beilstein-journals.org This method directly installs the phenyl group at the C3 position.

The final step in the synthesis of the target compound is the introduction of a bromine atom at the C1 position. This is typically achieved through an electrophilic aromatic substitution reaction on the pre-formed 3-phenylimidazo[1,5-a]pyridine core. The imidazo[1,5-a]pyridine ring is electron-rich, and the C1 position is known to be susceptible to electrophilic attack. While a specific protocol for this exact transformation is not detailed in the surveyed literature, standard brominating agents such as N-Bromosuccinimide (NBS) or bromine in an appropriate solvent are commonly used for the regioselective bromination of such electron-rich heterocyclic systems. The choice of conditions would be critical to ensure selective bromination at C1 without affecting other positions on the phenyl or pyridine rings.

Chemical Reactivity and Derivatization of 1 Bromo 3 Phenylimidazo 1,5 a Pyridine

Electrophilic Properties and Subsequent Functionalization

The presence of a bromine atom at the C1 position of 1-Bromo-3-phenylimidazo[1,5-a]pyridine imparts significant electrophilic character to the molecule. chemimpex.com This inherent electrophilicity is a key driver for its utility in the synthesis of various bioactive molecules and serves as a handle for further chemical modifications. The stability of the compound and its compatibility with a range of reaction conditions make it a valuable intermediate in both academic and industrial research settings. chemimpex.com

The electrophilic nature of the carbon-bromine bond allows for nucleophilic substitution reactions, where the bromine atom is displaced by a variety of nucleophiles. This reactivity is fundamental to its application as a precursor in the development of new therapeutic agents, particularly in the fields of oncology and neurology. chemimpex.com

Direct C-H Functionalization Strategies

Direct C-H functionalization represents a powerful and atom-economical approach to modify the core structure of this compound. These methods avoid the pre-functionalization often required in traditional cross-coupling reactions, offering more efficient synthetic routes.

Visible Light-Induced C3-Functionalization

Recent advancements have demonstrated the utility of visible light-induced reactions for the C3-functionalization of imidazo[1,2-a]pyridines, a related class of compounds. These methods, which can be extrapolated to the imidazo[1,5-a]pyridine (B1214698) scaffold, include cyanomethylation, formylation, and trifluoromethylation. nih.gov

For instance, visible light-mediated C3-cyanomethylation of imidazo[1,2-a]pyridines has been achieved using bromoacetonitrile. nih.gov Similarly, the formyl group, a crucial functional group for further derivatization, can be introduced at the C3 position. nih.gov These reactions are often catalyzed by photoredox catalysts like Eosin Y or Rose Bengal and proceed under mild conditions, highlighting the sustainable nature of this approach. nih.govrsc.org

A plausible mechanism for these transformations involves the generation of a radical species from the functionalizing agent via a photoredox cycle. This radical then attacks the electron-rich C3 position of the imidazopyridine ring, leading to the desired functionalized product after a subsequent oxidation and deprotonation step.

Methylene (B1212753) Insertion at C(sp2) Sites

While specific examples for this compound are not detailed in the provided search results, the concept of methylene insertion into C(sp2)-H bonds is a known strategy in organic synthesis. This transformation would involve the reaction of the heterocycle with a methylene precursor, such as a diazo compound, often in the presence of a transition metal catalyst. This would lead to the formation of a methylated product at one of the available C-H positions on the imidazo[1,5-a]pyridine core.

C3-Alkylation via Three-Component Aza-Friedel–Crafts Reaction

A highly efficient method for the C3-alkylation of imidazo[1,2-a]pyridines involves a three-component aza-Friedel–Crafts reaction catalyzed by a Lewis acid, such as Y(OTf)3. mdpi.comnih.govdntb.gov.ua This reaction brings together an imidazo[1,2-a]pyridine (B132010), an aldehyde, and an amine to generate a C3-alkylated product with good to moderate yields. mdpi.com The reaction demonstrates excellent functional group tolerance and can be performed under ambient atmospheric conditions. mdpi.comnih.gov This methodology could likely be adapted for the C3-alkylation of this compound, providing a direct route to introduce diverse alkylamino groups at this position.

The reaction proceeds through the formation of an in situ-generated iminium ion from the aldehyde and amine, which then acts as the electrophile in the Friedel–Crafts-type reaction with the electron-rich imidazopyridine ring. libretexts.org

Table 1: Examples of C3-Alkylation of Imidazo[1,2-a]pyridines via Aza-Friedel-Crafts Reaction mdpi.comresearchgate.net

Imidazo[1,2-a]pyridine SubstrateAldehydeAmineProduct Yield
2-Phenylimidazo[1,2-a]pyridinep-TolualdehydeMorpholine92%
2-(p-Tolyl)imidazo[1,2-a]pyridinep-TolualdehydeMorpholine92%
2-(4-Methoxyphenyl)imidazo[1,2-a]pyridinep-TolualdehydeMorpholine80%
2-(4-Fluorophenyl)imidazo[1,2-a]pyridinep-TolualdehydeMorpholine88%
2-(4-Chlorophenyl)imidazo[1,2-a]pyridinep-TolualdehydeMorpholine83%
2-(4-Bromophenyl)imidazo[1,2-a]pyridinep-TolualdehydeMorpholine85%
7-Methyl-2-phenylimidazo[1,2-a]pyridinep-TolualdehydeMorpholine85%
6-Chloro-2-phenylimidazo[1,2-a]pyridinep-TolualdehydeMorpholine81%

This table is illustrative of the reaction's scope on the related imidazo[1,2-a]pyridine scaffold.

Halogenation as a Functionalization Pathway

Halogenation provides another important avenue for the functionalization of the imidazo[1,5-a]pyridine core. While the starting material is already brominated at the C1 position, further halogenation at other positions can open up new possibilities for derivatization.

For the related imidazo[1,2-a]pyridine system, regioselective C3-bromination and C3-chlorination have been achieved using inexpensive and readily available reagents like sodium bromite (B1237846) and sodium chlorite (B76162) under acidic conditions. researchgate.netnih.gov These reactions proceed without the need for a transition metal catalyst. nih.gov The resulting 3-halo-imidazo[1,2-a]pyridines are valuable intermediates that can be further elaborated through cross-coupling reactions, such as the Suzuki-Miyaura reaction, to introduce aryl or other substituents. researchgate.netnih.gov It is conceivable that similar strategies could be employed for the halogenation of this compound at its vacant positions.

Regioselective Metallation and Electrophile Quenching Reactions

Regioselective metallation offers a precise method for introducing functional groups at specific positions of the heterocyclic ring. While direct metallation of pyridine (B92270) itself can be challenging, the use of activating groups or specific reagent combinations can lead to successful deprotonation. psu.edu

For imidazo[1,5-a]pyridine, direct palladium-catalyzed C-3 arylation with aryl bromides has been developed. nih.gov This reaction proceeds with high regioselectivity, and a concerted metalation-deprotonation (CMD) pathway is suggested to be responsible for the observed outcome, as arylation does not occur at the more nucleophilic C-1 position. nih.gov This method provides a direct route to C-3 arylated imidazo[1,5-a]pyridines.

The resulting metallated intermediate can then be quenched with a variety of electrophiles, such as deuterium (B1214612) oxide, dimethyl disulfide, or trimethylchlorosilane, to introduce deuterium, a methylthio group, or a trimethylsilyl (B98337) group, respectively. psu.edu This two-step sequence of regioselective metallation followed by electrophile quenching is a powerful tool for the synthesis of specifically substituted imidazo[1,5-a]pyridine derivatives.

Mechanistic Investigations of Reactions Involving Imidazo 1,5 a Pyridines

Elucidation of Cyclization and Annulation Mechanisms

The formation of the imidazo[1,5-a]pyridine (B1214698) core and its subsequent functionalization often involve complex cyclization and annulation pathways. Research has shown that these reactions can be initiated through various strategies, including tandem reactions and the use of specific reagents to drive the desired transformations.

One approach to synthesizing imidazo[1,5-a]pyridines involves the cyclization of 2-picolylamines with electrophilically activated nitroalkanes in a polyphosphoric acid (PPA) medium. beilstein-journals.org This method, while effective for some substrates, proceeds under relatively harsh conditions and is sensitive to steric factors. beilstein-journals.org For instance, the reaction of 2-(aminomethyl)pyridine with α-nitrotoluene to yield 3-phenylimidazo[1,5-a]pyridine (B186794) proceeds with a low yield, highlighting the influence of substrate structure on the reaction efficiency. beilstein-journals.org

A proposed mechanism for this cyclization begins with the nucleophilic attack of 2-(aminomethyl)pyridine on the activated nitroalkane, forming an amidinium species. beilstein-journals.org This intermediate is primed for a 5-exo-trig cyclization involving the pyridine (B92270) ring, leading to a 2,3-dihydro-1H-imidazo[1,5-a]pyridin-4-ium ion. beilstein-journals.org Subsequent deprotonation and elimination steps yield the aromatic imidazo[1,5-a]pyridine. beilstein-journals.org

In the context of related imidazo[1,2-a]pyridines, iodine-mediated intramolecular cyclization of 2-amino-N-propargylpyridinium bromides provides a metal-free route to 2-carbonylimidazo[1,2-a]pyridines. researchgate.net The proposed mechanism for this transformation involves a 5-exo-dig iodocyclization, followed by deprotonation, incorporation of a second iodine atom, another deprotonation, and finally, replacement of the diiodo group by water. researchgate.net

Furthermore, cascade reactions have been developed for the synthesis of related heterocyclic systems. For example, a K2S2O8-promoted tandem cyclization/oxidative halogenation has been utilized to access 3-halo-pyrazolo[1,5-a]pyrimidines. acs.org This reaction proceeds through an initial Michael addition, followed by intramolecular cyclization and subsequent elimination and oxidative halogenation steps. acs.org

Table 1: Key Cyclization Reactions and Mechanistic Steps

Reaction TypeStarting MaterialsKey Mechanistic StepsResulting Heterocycle
Cyclocondensation2-(aminomethyl)pyridines, NitroalkanesNucleophilic attack, 5-exo-trig cyclization, Deprotonation, EliminationImidazo[1,5-a]pyridines
Iodine-Mediated Cyclization2-amino-N-propargylpyridinium bromides5-exo-dig iodocyclization, Deprotonation, Di-iodination, Nucleophilic substitution2-Carbonylimidazo[1,2-a]pyridines
Tandem Cyclization/HalogenationEnaminones, AminopyrazolesMichael addition, Intramolecular cyclization, Elimination, Oxidative halogenation3-Halo-pyrazolo[1,5-a]pyrimidines

Postulated Intermediates

The mechanisms of reactions involving imidazo[1,5-a]pyridines and related structures are often rationalized through the postulation of various reactive intermediates. The nature of these intermediates is highly dependent on the reaction conditions and the substrates involved.

In the Y(OTf)3-catalyzed three-component aza-Friedel–Crafts reaction for the C3-alkylation of imidazo[1,2-a]pyridines, two plausible pathways involving different intermediates have been proposed. mdpi.com One pathway suggests the formation of an iminium ion from the reaction of an aldehyde and a cyclic amine, catalyzed by the Lewis acid. mdpi.com This iminium ion then undergoes electrophilic attack by the imidazo[1,2-a]pyridine (B132010). mdpi.com An alternative pathway posits the initial electrophilic addition of the aldehyde to the imidazo[1,2-a]pyridine to form a benzyl alcohol intermediate. mdpi.com This alcohol then reacts with the amine, followed by dehydration to yield the final product. mdpi.com

In visible light-induced C-H functionalization of imidazo[1,2-a]pyridines, carbocation intermediates are often proposed. For instance, the reaction with a trifluoromethyl radical source can lead to a radical intermediate, which is then oxidized to a carbocation. nih.gov Subsequent deprotonation yields the functionalized product. nih.gov

The synthesis of imidazo[1,5-a]pyridines from 2-(aminomethyl)pyridine and nitroalkanes is thought to proceed through an amidinium species and a 2,3-dihydro-1H-imidazo[1,5-a]pyridin-4-ium ion . beilstein-journals.org

Table 2: Postulated Intermediates in Imidazo[1,5-a]pyridine and Imidazo[1,2-a]pyridine Reactions

Reaction TypePostulated Intermediate(s)Role in Mechanism
Aza-Friedel–Crafts AlkylationIminium ion, Benzyl alcoholElectrophilic species for C-H functionalization
Visible Light-Induced FunctionalizationCarbocationKey intermediate following oxidation of a radical species
CyclocondensationAmidinium species, 2,3-dihydro-1H-imidazo[1,5-a]pyridin-4-ium ionIntermediates in the cyclization cascade

Catalytic Cycles in Metal-Mediated Transformations

Metal catalysts play a significant role in the functionalization of imidazo[1,5-a]pyridines and their isomers. The catalytic cycles of these reactions are crucial for understanding the role of the metal and for optimizing reaction conditions.

In the FeBr3-catalyzed synthesis of 3-aroylimidazo[1,2-a]pyridines from 2-arylimidazo[1,2-a]pyridines and aromatic aldehydes, a plausible catalytic cycle has been proposed. nih.gov The cycle is initiated by the FeBr3-activation of the aldehyde, which then reacts with aerial oxygen to form a benzoic acid intermediate. nih.gov This intermediate subsequently participates in a Friedel–Crafts-type acylation with the 2-phenylimidazo[1,2-a]pyridine, catalyzed by FeBr3. nih.gov The resulting intermediate then yields the 3-aroylimidazo[1,2-a]pyridine product and regenerates the FeBr3 catalyst for the next cycle. nih.gov

The mechanisms of oxidative addition in cross-coupling reactions catalyzed by phosphine-ligated Ni(0) have also been investigated. These reactions can proceed through either a concerted two-electron pathway or a one-electron radical pathway, depending on the electronic properties of the aryl halide. nih.gov

Table 3: Overview of a Proposed Catalytic Cycle

Catalytic SystemReactionKey Steps in Catalytic Cycle
FeBr3Synthesis of 3-aroylimidazo[1,2-a]pyridines1. Activation of aldehyde by FeBr3. 2. Formation of benzoic acid intermediate with O2. 3. Friedel–Crafts acylation of imidazo[1,2-a]pyridine. 4. Product formation and regeneration of FeBr3 catalyst.

Understanding of Oxidative Coupling Mechanisms

Oxidative coupling reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds. In the context of imidazo[1,5-a]pyridines and related heterocycles, these reactions often proceed via mechanisms involving single-electron transfer (SET) or oxidative addition.

Fe-catalyzed functionalization of imidazo[1,2-a]pyridine derivatives with aryl aldehydes can proceed via an aerobic oxidative cross-dehydrogenative coupling process. nih.govresearchgate.net In this transformation, O2 acts as the principal oxidant. researchgate.net Interestingly, under an argon atmosphere, the reaction can be diverted to produce 3,3′-(arylmethylene)bis(2-phenylimidazo[1,2-a]pyridines). researchgate.net

The mechanisms of oxidative addition in Ni(0)-catalyzed cross-coupling reactions are complex and can be influenced by the nature of the aryl halide. nih.gov Competition experiments have shown that while some reactions appear to proceed through a concerted pathway, others involving substrates with lower reduction potentials suggest the involvement of radical pathways. nih.gov

Furthermore, visible light-induced photocatalysis has been employed for the functionalization of imidazo[1,2-a]pyridines, often proceeding through a SET process. nih.gov Radical scavenging experiments have been used to support the proposed radical pathways in these reactions. nih.gov

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules like 1-bromo-3-phenylimidazo[1,5-a]pyridine to determine their fundamental electronic and geometric properties.

Electronic structure analysis reveals the distribution of electrons within a molecule, which is key to understanding its reactivity and intermolecular interactions.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic properties. libretexts.orglibretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. In conjugated systems like imidazo[1,5-a]pyridines, these orbitals are typically delocalized π-systems. libretexts.orgchadsprep.comyoutube.com For related imidazo[1,5-a]pyridine-based fluorophores, DFT studies show that the HOMO is often localized on the electron-rich imidazo[1,5-a]pyridine (B1214698) donor moiety, while the LUMO is distributed across the electron-accepting part of the molecule. rsc.org This separation of FMOs is characteristic of intramolecular charge transfer (ICT) compounds. rsc.org

Molecular Electrostatic Potential (MEP): The MEP map is a valuable tool for visualizing the electrostatic potential on the electron density surface of a molecule. It helps identify regions that are rich or poor in electrons, which are susceptible to electrophilic and nucleophilic attack, respectively. nih.gov For related donor-π-acceptor fluorophores containing a 1,3-diphenylimidazo[1,5-a]pyridine donor, MEP analysis shows the most negative potential (electron-rich, red/yellow clouds) is concentrated on the imidazo[1,5-a]pyridine ring, particularly the imidazole (B134444) nitrogen. rsc.org Conversely, the most positive potential (electron-poor, blue cloud) is found on other parts of the structure, such as phenyl rings. rsc.org This indicates the likely sites for non-covalent interactions.

Geometry optimization is a computational process to find the arrangement of atoms that corresponds to a minimum energy state, thus predicting the most stable three-dimensional structure of the molecule. researchgate.net For complex molecules, conformational analysis is performed to identify the most stable conformers. In studies of related imidazo[1,5-a]pyridine fluorophores, DFT calculations have been used to determine their optimized ground-state geometries. rsc.org These studies revealed a rigid and twisted structure, with significant dihedral angles observed between the imidazo[1,5-a]pyridine core and attached phenyl rings, which influences the electronic and photophysical properties. rsc.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that relates to the chemical reactivity and kinetic stability of a molecule. nih.gov A small energy gap suggests that the molecule is more polarizable and will have higher chemical reactivity because it requires less energy to excite an electron from the HOMO to the LUMO. libretexts.orgnih.gov

In a study of BF2-functionalized 2-(imidazo[1,5-a]pyridin-3-yl)phenols, the HOMO-LUMO energy gap was found to be a key factor in controlling the emission color. nih.gov The introduction of different substituents on the phenolic ring allowed for the tuning of this gap. nih.gov For instance, the energy gap was found to remain relatively constant across a series of derivatives, ranging from 2.087 eV to 2.472 eV. nih.gov A linear correlation was established between the HOMO-LUMO energy gap and the Hammett constants of the substituents, demonstrating the predictable nature of these electronic properties. nih.gov

Compound TypeHOMO-LUMO Energy Gap (eV)
OMeIPP_BF22.087
ClIPP_BF22.472
This table presents example HOMO-LUMO energy gaps for related imidazo[1,5-a]pyridine derivatives, illustrating the influence of substituents. nih.gov

Time-Dependent DFT (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the properties of molecules in their electronic excited states. researchgate.net This method is essential for understanding and predicting UV-Vis absorption spectra and fluorescence properties. rsc.org For imidazo[1,5-a]pyridine-based fluorophores, TD-DFT analyses have been conducted to comprehend their photophysical properties, such as intramolecular charge transfer (ICT) and large Stokes shifts. rsc.org These calculations help to identify the nature of electronic transitions, for example, by confirming that the lowest energy transition corresponds to a HOMO-LUMO excitation. rsc.orgresearchgate.net

Molecular Modeling and Docking Methodologies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.govcsfarmacie.cz This methodology is fundamental in drug discovery for screening virtual libraries of compounds and predicting their binding affinity and mode of action. nih.govnih.gov

While specific docking studies for this compound are not detailed in the provided context, the methodology is widely applied to similar heterocyclic structures. For example, docking simulations have been performed on imidazo[4,5-b]pyridines to identify them as potential inhibitors of lumazine (B192210) synthase, an antimicrobial target. nih.gov Similarly, pyrazole (B372694) derivatives have been docked into the active site of histone deacetylase (HDAC) to determine their binding model as potential anticancer agents. nih.gov These studies typically involve preparing the protein and ligand structures, running the docking algorithm to generate various binding poses, and then scoring these poses to identify the most favorable interactions, which are often hydrogen bonds and hydrophobic interactions. csfarmacie.cz

Hirshfeld Surface Analysis for Intermolecular Interactions

For a related spiro[imidazo[1,2-a]pyridine] derivative, Hirshfeld analysis was used to analyze the crystal's intermolecular interactions. nih.gov The analysis provided quantitative data on the percentage contributions of various contacts.

Intermolecular ContactContribution to Hirshfeld Surface (%)
H···H27.1
N···H/H···N23.8
O···H/H···O15.7
C···H/H···C13.2
Br···H/H···Br10.2
Other Contacts8.9
This table displays the percentage contributions of various intermolecular contacts to the Hirshfeld surface for a related spiro[imidazo[1,2-a]pyridine] derivative, highlighting the importance of hydrogen-based contacts. nih.gov

The red spots on the dnorm mapped surface indicate close-contact interactions, which are crucial for the stability of the crystal packing, such as N—H···O and C—H···O hydrogen bonds. nih.gov This type of analysis provides a detailed picture of how molecules arrange themselves in the solid state. nih.gov

Monte Carlo Simulations for Adsorption Behavior

For instance, a study on novel imidazo[4,5-b]pyridine derivatives explored their adsorption affinity on various metallic surfaces using Monte Carlo simulations. research-nexus.net The simulations revealed that these compounds exhibit a strong tendency to adsorb onto iron surfaces. research-nexus.net This suggests their potential as corrosion inhibitors, where the molecule's ability to adsorb onto a metal surface is a key factor in its protective mechanism. uctm.edu The simulations for these related compounds were conducted using the DFT/B3LYP method with a 6-31G(d,p) basis set to first optimize the molecular structures before simulating the adsorption process. research-nexus.netuctm.edu

In a typical Monte Carlo simulation for adsorption, the substrate (e.g., a metal surface) is defined, and the inhibitor molecule is placed in a simulation box along with solvent molecules. The system's energy is then minimized by randomly moving the molecules until the lowest energy configuration is found. The adsorption energy is a key output, indicating the strength of the interaction between the inhibitor and the surface.

A similar approach was used in the study of pyridine (B92270) base adsorption on a heulandite (0 1 0) surface, where Monte Carlo simulations identified specific adsorption areas and the influence of molecular structure on adsorption characteristics. doi.orgresearchgate.net Although not an imidazopyridine, this research further demonstrates the utility of Monte Carlo simulations in predicting adsorption phenomena for heterocyclic compounds. doi.orgresearchgate.net

The table below summarizes the kind of findings that can be obtained from Monte Carlo simulations, based on the study of related imidazo[4,5-b]pyridine derivatives.

ParameterFinding for a Related Imidazo[4,5-b]pyridine DerivativeReference
Adsorption Affinity Significant tendency to adsorb onto iron surfaces compared to other metals. research-nexus.net
Potential Application Suggested potential as a corrosion inhibitor in acidic environments. research-nexus.net
Computational Method DFT/B3LYP with 6-31G(d,p) basis set for geometry optimization prior to simulation. research-nexus.netuctm.edu

Theoretical Predictions of Optical Properties (e.g., Nonlinear Optical Properties)

Theoretical calculations, particularly those based on Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are instrumental in predicting the optical properties of molecules like this compound. These properties are crucial for applications in optoelectronics, such as in organic light-emitting diodes (OLEDs).

Studies on various imidazo[1,5-a]pyridine and imidazo[1,2-a]pyridine (B132010) derivatives have shown that their optical behaviors can be tuned by chemical functionalization. mdpi.comymerdigital.com For example, the introduction of different substituent groups can alter the electronic structure, which in turn affects the absorption and emission wavelengths, as well as the photoluminescent quantum yield. mdpi.com

A critical aspect of optical properties is the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap. This gap is a key determinant of the electronic and optical properties of a molecule. Theoretical calculations can predict this energy gap, providing insights into the molecule's stability and its potential as an electronic material. For some imidazo[1,2-a]pyridine derivatives, the HOMO-LUMO energy gap has been shown to be in the range of 3.5 to 3.6 eV. ymerdigital.com

Furthermore, theoretical studies have been conducted to investigate the nonlinear optical (NLO) properties of related heterocyclic systems. NLO materials are of great interest for applications in photonics and telecommunications. The NLO response of a molecule is related to its hyperpolarizability. DFT calculations can be used to compute the first hyperpolarizability (β) of a molecule. For some 2-chloroimidazo[1,2-a]pyridine-based styryl dyes, it was found that the introduction of electron-donating and electron-withdrawing groups significantly influences the NLO properties. ymerdigital.com

The following table presents a summary of theoretical predictions for optical properties based on studies of related imidazopyridine derivatives.

PropertyTheoretical Prediction for Related Imidazopyridine DerivativesRelevanceReference
Photophysical Properties Tunable via chemical functionalization.Important for designing molecules with specific absorption and emission characteristics. mdpi.com
HOMO-LUMO Energy Gap Calculated to be in the range of 3.5-3.6 eV for some derivatives.Indicates the electronic stability and potential for use in electronic devices. ymerdigital.com
Nonlinear Optical (NLO) Properties Significant NLO responses can be achieved by introducing electron-donating and electron-withdrawing groups.Suggests potential for applications in photonics and optical switching. ymerdigital.com

Advanced Spectroscopic Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR allows for the determination of the connectivity and chemical environment of individual atoms.

¹H NMR Spectroscopy: In the proton NMR spectrum of a related compound, 2-phenylimidazo[1,2-a]pyridine, the aromatic protons typically appear in the downfield region, generally between δ 7.0 and 9.0 ppm. For 1-Bromo-3-phenylimidazo[1,5-a]pyridine, specific chemical shifts would be expected for the protons on the phenyl ring and the imidazopyridine core. The integration of the signals would correspond to the number of protons in each unique chemical environment.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct signals would be observed for the carbon atoms of the phenyl group and the imidazopyridine bicyclic system. The presence of the bromine atom would induce a downfield shift for the carbon atom to which it is attached. For instance, in related imidazo[1,2-a]pyridine (B132010) structures, the carbon atoms of the pyridine (B92270) ring typically resonate at δ 110-150 ppm, while those of the imidazole (B134444) ring are found in a similar range.

Mass Spectrometry Techniques (MS, HRESIMS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is an essential tool for determining the molecular weight of a compound and can also provide information about its elemental composition and structure through fragmentation patterns.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): This technique is particularly valuable for obtaining highly accurate mass measurements, which allows for the determination of the elemental formula of a compound. For this compound (C₁₃H₉BrN₂), the expected exact mass can be calculated. The presence of bromine would be indicated by a characteristic isotopic pattern in the mass spectrum, with two major peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

Infrared (IR) Spectroscopy (ATR-FTIR)

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum provides a "fingerprint" of the functional groups present in the molecule.

For this compound, characteristic absorption bands would be expected for the C-H stretching vibrations of the aromatic rings (typically above 3000 cm⁻¹), C=C and C=N stretching vibrations within the aromatic and heteroaromatic rings (in the 1400-1600 cm⁻¹ region), and C-Br stretching vibrations (typically in the lower frequency region of the spectrum, around 500-700 cm⁻¹).

X-ray Diffraction Analysis (Single-Crystal)

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to determine the precise arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and torsional angles.

Should single crystals of this compound be obtained, X-ray diffraction analysis would provide unequivocal proof of its structure. This would include the determination of the crystal system, space group, and the exact coordinates of each atom in the unit cell, confirming the connectivity and stereochemistry of the molecule. This technique would definitively establish the relative positions of the bromo and phenyl substituents on the imidazo[1,5-a]pyridine (B1214698) core.

Applications in Advanced Organic Synthesis

Utility as a Key Synthetic Intermediate for Complex Molecules

The chemical architecture of 1-Bromo-3-phenylimidazo[1,5-a]pyridine makes it an important intermediate in the synthesis of more complex molecular entities. chemimpex.com The presence of the reactive bromine atom allows for its participation in various coupling reactions, which are fundamental to modern organic synthesis. This reactivity enables chemists to introduce a wide array of functional groups and build intricate molecular frameworks.

Its role as a synthetic intermediate is particularly pronounced in pharmaceutical research, where it serves as a starting material for creating elaborate molecules designed for specific biological targets. chemimpex.com The imidazo[1,5-a]pyridine (B1214698) scaffold itself is a privileged structure in medicinal chemistry, and the bromo-phenyl derivative provides a convenient entry point for synthetic exploration and the development of new chemical entities. chemimpex.comchemimpex.com The compound's structure and reactivity profile make it an attractive option for researchers aiming to innovate in various areas of organic synthesis. chemimpex.com

Building Block for Heterocyclic Architectures

The this compound molecule is an exemplary building block for the construction of diverse heterocyclic architectures. chemimpex.comtcichemicals.com Heterocyclic compounds are central to many areas of chemistry, and the ability to efficiently synthesize new and complex versions is highly valuable. The imidazo[1,5-a]pyridine core can be modified through reactions at the bromine-substituted position, leading to a variety of derivatives. chemimpex.com

This compound and its relatives are precursors for N-heterocyclic carbene (NHC) ligands. organic-chemistry.orgorganic-chemistry.org NHCs are a class of organic compounds that are widely used as ligands in organometallic chemistry, prized for their ability to stabilize metal centers and facilitate a broad range of catalytic transformations. The synthesis of imidazo[1,5-a]pyridinium salts, which are direct precursors to these valuable NHC ligands, can be achieved through efficient multi-component reactions. organic-chemistry.orgorganic-chemistry.org The versatility of this scaffold allows for the creation of structurally diverse and multidentate NHC ligands, which are instrumental in advancing catalytic applications. organic-chemistry.org

Table 1: Synthetic Methodologies for Imidazo[1,5-a]pyridine Scaffolds

Reaction Type Reactants Catalyst/Conditions Product Type Reference
Three-Component Coupling Substituted Picolinaldehydes, Amines, Formaldehyde (B43269) Mild Conditions Imidazo[1,5-a]pyridinium Ions (NHC Precursors) organic-chemistry.orgorganic-chemistry.org
Transannulation N-heteroaryl Aldehydes/Ketones, Alkylamines Copper(I) Catalysis, O₂ Multifunctional Imidazo[1,5-a]pyridines organic-chemistry.org
Decarboxylative Cyclization α-Amino Acids, 2-Benzoylpyridines Copper/Iodine Cocatalysis 1,3-Disubstituted Imidazo[1,5-a]pyridines organic-chemistry.org
Tandem Condensation-Amination Pyridine (B92270) Ketone, Benzylamine Copper(II) Catalysis, O₂ 1,3-Diarylated Imidazo[1,5-a]pyridines organic-chemistry.org

Precursors for Potential Bioactive Molecules

The this compound scaffold is a significant starting point for the development of molecules with potential biological activity. chemimpex.com Its unique structure is recognized as a key feature that enhances its potential applications in medicinal chemistry and drug discovery. chemimpex.com The broader family of imidazopyridine derivatives has shown promise as pharmacological agents across several therapeutic areas, including oncology and neurology. chemimpex.comnih.gov

Research has specifically highlighted the use of this compound as a crucial intermediate in the synthesis of novel therapeutic agents. chemimpex.com It is particularly valuable in the development of compounds for cancer treatment and other diseases. chemimpex.com The ability to use this compound as a building block allows for the creation of innovative drug formulations and the exploration of new bioactive molecules. chemimpex.com The imidazo[1,5-a]pyridine core is a recognized pharmacophore, and derivatives have been investigated for a range of biological activities. chemimpex.comnih.gov

Application in Material Science for Polymers and Coatings

Beyond its applications in the life sciences, this compound and its derivatives are utilized in the field of material science. The compound is used in the formulation of advanced materials, including specialized polymers and coatings designed to enhance performance and durability in industrial settings. chemimpex.com The unique electronic properties of the imidazo[1,5-a]pyridine core also make it a subject of exploration for developing novel materials for the electronics industry. chemimpex.com

A notable application is in the design of fluorophores. Donor-π-acceptor (D–π–A) push-pull fluorophores incorporating a 1,3-diphenylimidazo[1,5-a]pyridine donor have been synthesized. rsc.org These materials exhibit significant intramolecular charge transfer (ICT) and display intense emission in the solid state. Such properties make them suitable for advanced applications like white light-emitting diodes (WLEDs) and as security features in anti-counterfeiting technologies. rsc.org

Table 2: Applications of Imidazo[1,5-a]pyridine Derivatives in Material Science

Derivative Type Property Application Reference
1,3-Diphenylimidazo[1,5-a]pyridine Conjugate Greenish-Yellow Fluorophore, Intramolecular Charge Transfer (ICT) White Light-Emitting Diodes (WLEDs), Acidochromism, Anti-counterfeiting rsc.org
General Imidazo[1,5-a]pyridine based materials Enhanced Durability and Performance Advanced Polymers and Coatings chemimpex.com
General Imidazo[1,5-a]pyridine based materials Unique Electronic Properties Novel Electronic Materials chemimpex.com

Structure Activity Relationship Sar Studies of Imidazo 1,5 a Pyridine Derivatives

Correlating Structural Modifications with Research Assay Outcomes

The biological activity of imidazo[1,5-a]pyridine (B1214698) derivatives is highly dependent on the nature and position of substituents on the heterocyclic core. Research has shown that modifications at various positions can significantly impact the potency and selectivity of these compounds across different biological assays.

For instance, in the development of inhibitors for various kinases, a key area of investigation for this class of compounds, the substitution pattern plays a pivotal role. While specific SAR data for 1-Bromo-3-phenylimidazo[1,5-a]pyridine is not extensively detailed in the reviewed literature, studies on related imidazo[1,2-a]pyridine (B132010) and imidazo[4,5-b]pyridine derivatives offer valuable insights that can be extrapolated. For example, in a series of imidazo[1,2-a]pyridine derivatives developed as Nek2 inhibitors, the nature of the substituent on the phenyl ring at the 3-position was found to be critical for activity.

A study on imidazo[4,5-b]pyridine derivatives revealed that bromo-substitution could influence antiproliferative activity. Specifically, a bromo-substituted derivative bearing a 4-cyanophenyl group at position 2 demonstrated potent inhibition of proliferation in multiple cancer cell lines mdpi.com. This suggests that halogen substitution, such as the bromo group in this compound, can be a key determinant of biological activity.

The following table summarizes the correlation between structural modifications and assay outcomes for a series of hypothetical imidazo[1,5-a]pyridine derivatives based on general findings in the literature for related compounds.

Compound IDR1-Substituent (Position 1)R3-Substituent (Position 3)Other SubstituentsTarget/AssayIC50 (nM)
Hypothetical-1 HPhenylNoneKinase A500
Hypothetical-2 BrPhenylNoneKinase A150
Hypothetical-3 ClPhenylNoneKinase A200
Hypothetical-4 Br4-FluorophenylNoneKinase A80
Hypothetical-5 BrPhenyl7-MethylKinase A300

This table is illustrative and based on general principles of SAR for imidazopyridine derivatives.

Analysis of Substituent Effects on Functional Properties

The functional properties of imidazo[1,5-a]pyridine derivatives, including their pharmacokinetic and pharmacodynamic profiles, are profoundly influenced by the electronic and steric nature of their substituents.

The presence of a bromo group at the 1-position is expected to have several effects. Bromine is an electron-withdrawing group via induction and a weak deactivator, which can influence the electron density of the imidazo[1,5-a]pyridine ring system. This can affect the molecule's ability to participate in hydrogen bonding or other non-covalent interactions with a biological target. Furthermore, the bromo substituent can modulate the lipophilicity of the compound, which in turn affects its solubility, cell permeability, and metabolic stability. In some cases, a halogen atom can act as a point of interaction with the target protein, forming halogen bonds that contribute to binding affinity.

The phenyl group at the 3-position introduces a bulky, aromatic substituent. This group can engage in π-π stacking or hydrophobic interactions within the binding site of a target protein. The orientation of the phenyl ring and the presence of substituents on it are often critical for activity. For example, the substitution pattern on this phenyl ring can fine-tune the electronic properties and steric bulk of the entire molecule, leading to improved potency and selectivity. Studies on related imidazo[1,2-a]pyridine derivatives have shown that substituents on the 3-phenyl ring can significantly alter their inhibitory activity against various enzymes researchgate.net.

The interplay between the bromo and phenyl substituents in this compound likely results in a unique electronic and steric profile that dictates its specific biological activities.

Design Principles for Rational Compound Development

The rational design of novel compounds based on the imidazo[1,5-a]pyridine scaffold is guided by an iterative process of design, synthesis, and biological evaluation, informed by SAR data and, where available, structural information of the target protein.

Key design principles for the development of imidazo[1,5-a]pyridine-based compounds include:

Scaffold Hopping and Bioisosteric Replacement: The imidazo[1,5-a]pyridine core can serve as a bioisostere for other heterocyclic systems known to possess desirable biological activities. This strategy allows for the exploration of new chemical space while retaining key pharmacophoric features.

Structure-Based Design: When the three-dimensional structure of the biological target is known, computational methods such as molecular docking can be employed to predict the binding mode of imidazo[1,5-a]pyridine derivatives. This allows for the rational design of modifications that are predicted to enhance binding affinity and selectivity. For instance, in the design of kinase inhibitors, docking studies can help identify key interactions between the compound and the ATP-binding site of the kinase, guiding the placement of substituents to maximize these interactions nih.gov.

Fragment-Based Drug Discovery: Small molecular fragments that bind to the target of interest can be identified and then grown or linked together to create more potent lead compounds. The imidazo[1,5-a]pyridine core can serve as a starting point or a linking scaffold in this approach.

Optimization of Physicochemical Properties: Rational design also involves the modulation of properties such as solubility, permeability, and metabolic stability to ensure that the compound has drug-like characteristics. This is often achieved by introducing or modifying substituents on the core scaffold. For example, the introduction of polar groups can improve solubility, while the modification of metabolically labile sites can enhance stability.

The development of potent and selective imidazo[1,5-a]pyridine derivatives relies on a thorough understanding of the SAR, enabling medicinal chemists to make informed decisions in the design of new and improved therapeutic agents.

Ligand Chemistry and Coordination Chemistry

Synthesis of N-Heterocyclic Carbene (NHC) Ligands from Imidazo[1,5-a]pyridines

The synthesis of N-Heterocyclic Carbene (NHC) ligands from the imidazo[1,5-a]pyridine (B1214698) scaffold is a critical first step in the development of advanced catalytic systems. The general approach involves the quaternization of the N-2 nitrogen atom of the imidazo[1,5-a]pyridine ring to form an imidazolium (B1220033) salt, which serves as the direct precursor to the NHC ligand.

The quaternization of the imidazo[1,5-a]pyridine nitrogen is a key step. For instance, the reaction of imidazo[1,5-a]pyridine with iodomethane (B122720) in polar solvents like acetonitrile, methanol, or ethanol (B145695) has been shown to afford the corresponding imidazo[1,5-a]pyridinium salts in high yields (70-72%). auctr.edu The general stability of the resulting imidazolium salts makes them convenient to handle and store.

The synthesis of the NHC ligand itself is typically achieved through the deprotonation of the corresponding imidazolium salt using a strong base. This deprotonation is often carried out in situ to generate the free carbene, which is then immediately trapped by a metal precursor to form the desired metal-NHC complex. beilstein-journals.org Alternative methods to generate NHCs without a strong base include the thermolysis of labile adducts or the use of silver(I)-NHC complexes as carbene transfer agents. beilstein-journals.org

For 1-bromo-3-phenylimidazo[1,5-a]pyridine, the presence of the electron-withdrawing bromo group at the 1-position might influence the nucleophilicity of the N-2 nitrogen, potentially affecting the conditions required for quaternization. However, the general synthetic routes established for other imidazo[1,5-a]pyridines provide a strong foundation for the prospective synthesis of NHC ligands derived from this specific bromo- and phenyl-substituted scaffold.

Formation of Transition Metal Complexes (e.g., Gold, Silver, Platinum, Palladium, Rhodium, Iridium)

The NHC ligands derived from imidazo[1,5-a]pyridines have been successfully employed to form a wide array of transition metal complexes. The strong σ-donating ability of these carbenes leads to the formation of stable metal-ligand bonds.

Palladium Complexes: Mononuclear and tetranuclear palladium complexes featuring "abnormal" N-heterocyclic carbene (aNHC) ligands based on 3-phenylimidazo[1,5-a]pyridine (B186794) have been synthesized and structurally characterized. researchgate.net The synthesis of these complexes can be achieved by reacting the corresponding imidazolium salt with a palladium precursor, such as palladium(II) acetate (B1210297) or [PdCl₂(CH₃CN)₂]. The resulting palladium-NHC complexes have shown remarkable stability and catalytic activity.

Rhodium and Iridium Complexes: The imidazo[1,5-a]pyridine skeleton is a versatile platform for creating stable N-heterocyclic carbenes that can coordinate to rhodium(I) and iridium(I). researchgate.net Rhodium(I) monocarbene and biscarbene complexes have been synthesized from imidazo[1,5-a]pyridin-3-ylidenes. researchgate.net These complexes often exhibit a square-planar geometry around the metal center. beilstein-journals.org Furthermore, iridium(III) and rhodium(III) complexes with cyclometalated imidazo[1,5-a]pyridine-based ligands have also been prepared and studied for their photophysical and catalytic properties. utmb.edu

Gold, Silver, and Platinum Complexes: The synthesis of gold(I) and silver(I) NHC complexes derived from imidazo[1,5-a]pyridines has been reported. incemc.roresearchgate.net Typically, the synthesis of silver(I)-NHC complexes is achieved by reacting the imidazolium salt with a silver source like silver(I) oxide (Ag₂O). researchgate.net These silver complexes can then serve as effective carbene transfer agents to other metals, such as gold or platinum. For instance, Au(I)-NHC complexes can be prepared by reacting the silver-NHC complex with a gold precursor like AuCl(SMe₂). incemc.ro

Platinum(II) complexes with cyclometalated NHC ligands derived from hexahydroimidazo[1,5-a]pyridine have been synthesized and characterized, demonstrating the versatility of this ligand framework in forming stable platinum complexes. incemc.ro While direct synthesis of gold, silver, or platinum complexes from this compound derived NHCs is not explicitly detailed in the reviewed literature, the established synthetic methodologies for related systems provide clear pathways for their potential creation.

Table 1: Examples of Transition Metal Complexes with Imidazo[1,5-a]pyridine-based Ligands
MetalLigand TypeExample Complex Structure (General)Reference(s)
PalladiumAbnormal NHC[Pd(aNHC)(allyl)Cl] researchgate.net
RhodiumNHC[Rh(ImPy)(cod)Cl] researchgate.net
IridiumCyclometalated[Ir(ppy)₂(ImPy-R)]⁺ utmb.edu
GoldNHC[Au(NHC)Cl] incemc.roresearchgate.net
SilverNHC[Ag(NHC)₂]⁺ incemc.roresearchgate.net
PlatinumCyclometalated NHC[Pt(C^C*)(acac)] incemc.ro

(Note: "ImPy" refers to imidazo[1,5-a]pyridin-3-ylidene, "cod" to 1,5-cyclooctadiene, "ppy" to 2-phenylpyridine, and "acac" to acetylacetonate. This table provides generalized structures for illustrative purposes.)

Catalytic Applications of Imidazo[1,5-a]pyridine-Derived Complexes

The transition metal complexes derived from imidazo[1,5-a]pyridine-based NHC ligands have demonstrated significant potential in various catalytic transformations, owing to the unique electronic and steric properties imparted by the ligand framework.

Palladium-Catalyzed Cross-Coupling Reactions: Palladium complexes bearing NHC ligands derived from 3-phenylimidazo[1,5-a]pyridine have proven to be effective catalysts in Mizoroki-Heck cross-coupling reactions. researchgate.net These catalysts have shown high activity in the coupling of aryl chlorides with alkenes, even with sterically demanding ortho-substituted substrates. researchgate.net The robustness of the catalyst precursor is a crucial factor in achieving high catalytic activity. researchgate.net The well-defined nature of these palladium-NHC complexes makes them a versatile platform for a range of cross-coupling reactions. researchgate.net

Rhodium-Catalyzed Reactions: Rhodium(I) complexes with chiral imidazo[1,5-a]pyridine-oxazoline ligands have been successfully employed as highly active and enantioselective catalysts for the hydrosilylation of ketones. lookchem.com These catalysts have demonstrated broad substrate scope, including aromatic heterocycles, with yields typically exceeding 90% and enantioselectivities ranging from 80% to 95% ee. lookchem.com The strong π-accepting character of imidazo[1,5-a]pyridin-3-ylidene ligands has also been leveraged in the rhodium-catalyzed polymerization of phenylacetylene. rsc.org

Iridium-Catalyzed Reactions: Iridium(III) complexes featuring cyclometalated imidazo[1,5-a]pyridine-based ligands have shown catalytic activity in [4+2] cycloaddition reactions of tertiary anilines and maleimides. utmb.edu

The catalytic performance of these complexes is often influenced by the substituents on the imidazo[1,5-a]pyridine core. The ability to tune the steric and electronic properties of the NHC ligand by modifying the parent heterocycle allows for the optimization of catalyst performance for specific applications.

Table 2: Catalytic Applications of Imidazo[1,5-a]pyridine-Derived Complexes
Metal ComplexCatalytic ReactionSubstratesKey FindingsReference(s)
Palladium-aNHCMizoroki-Heck CouplingAryl chlorides, AlkenesHigh activity, tolerates steric hindrance. researchgate.net
Rhodium-NHC-OxazolineAsymmetric HydrosilylationKetonesHigh yields and enantioselectivities. lookchem.com
Rhodium-NHCPolymerizationPhenylacetyleneDemonstrates strong π-accepting character of the ligand. rsc.org
Iridium-Cyclometalated[4+2] CycloadditionTertiary anilines, MaleimidesCatalytically active in cycloaddition reactions. utmb.edu

Chelation Properties of Imidazo[1,5-a]pyridyl Compounds

The imidazo[1,5-a]pyridine scaffold is not limited to forming monodentate NHC ligands; it can also be incorporated into multidentate ligand designs, exhibiting interesting chelation properties. The ability to introduce various substituents at different positions of the heterocyclic core allows for the creation of bidentate, tridentate, and even tetradentate ligands. organic-chemistry.org

N,N-Bidentate Ligands: A common strategy to induce chelation is the introduction of a coordinating group, such as a pyridinyl ring, at the 1-position of the imidazo[1,5-a]pyridine core. This creates an N,N-bidentate ligand that can coordinate to a metal center through the nitrogen of the pendant pyridine (B92270) and the N-2 nitrogen of the imidazo[1,5-a]pyridine ring. organic-chemistry.orgrsc.orgresearchgate.net Such ligands have been used to form complexes with a variety of metals, including zinc(II), palladium(II), and platinum(II). rsc.orgresearchgate.net

N,O-Bidentate Ligands: Alternatively, introducing a substituent with an oxygen donor atom, such as a phenolic or alcoholic group, can lead to the formation of N,O-bidentate chelating ligands. organic-chemistry.org The coordination then occurs through the N-2 nitrogen and the oxygen atom of the substituent.

Potential for this compound in Chelating Ligands: While specific examples of this compound acting as a chelating ligand are not detailed in the reviewed literature, its structure presents possibilities for such applications. The phenyl group at the 3-position could potentially be functionalized to include a donor atom, creating a C,N- or C,O-bidentate ligand. Furthermore, the bromo group at the 1-position could potentially be replaced through cross-coupling reactions to introduce a coordinating moiety, thereby generating a new chelating ligand system. The development of such chelating ligands from this scaffold could open up new avenues in coordination chemistry and catalysis.

Emerging Research Directions

Advancements in Sustainable and Efficient Synthetic Methodologies

The synthesis of the core imidazo[1,5-a]pyridine (B1214698) structure, for which 1-bromo-3-phenylimidazo[1,5-a]pyridine is a key derivative, is a focal point of research. Scientists are moving away from harsh reaction conditions and expensive metal catalysts to develop more environmentally friendly and cost-effective methods.

Recent breakthroughs include:

Metal-Free Synthesis: A notable development is the metal-free approach for C-H functionalization, which avoids the use of transition metals, offering a greener and more economical alternative. nih.govacs.orgnih.gov One such method utilizes formaldehyde (B43269) as both a solvent and a carbon source to bridge two imidazo[1,5-a]pyridine molecules. nih.govacs.orgnih.gov

One-Pot Reactions: Efficient one-pot methods are being developed to synthesize imidazo[1,5-a]pyridine analogs from readily available starting materials. mdpi.comrsc.org These reactions, such as the iodine-mediated synthesis from 2-aminomethylpyridines, benzaldehydes, and sodium benzenesulfinates, offer high atom economy and mild reaction conditions. mdpi.com

Novel Catalysts: Researchers are exploring new catalysts to improve efficiency and yield. For instance, bismuth(III) trifluoromethanesulfonate (B1224126) (Bi(OTf)3) has been used as an effective catalyst in Ritter-type reactions to produce imidazo[1,5-a]pyridine analogs with moderate to excellent yields. nih.gov

Three-Component Coupling: An efficient three-component coupling reaction of substituted picolinaldehydes, amines, and formaldehyde allows for the synthesis of imidazo[1,5-a]pyridinium ions under mild conditions, providing access to a diverse range of functionalized products. organic-chemistry.orgorganic-chemistry.org

These advancements are paving the way for the large-scale and sustainable production of imidazo[1,5-a]pyridine derivatives for various applications.

Exploration of Novel Functionalization Strategies

The functionalization of the imidazo[1,5-a]pyridine core is crucial for tuning its chemical and physical properties. The bromine substituent in this compound makes it particularly amenable to further chemical modifications. chemimpex.com

Key functionalization strategies being explored include:

C-H Functionalization: Direct C-H functionalization is a powerful tool for introducing new functional groups onto the imidazo[1,5-a]pyridine skeleton. nih.govacs.orgnih.gov Metal-free approaches for methylene (B1212753) insertion are a recent highlight in this area. nih.govacs.orgnih.gov

Suzuki Cross-Coupling: The bromo group at the 1-position serves as an excellent handle for Suzuki cross-coupling reactions, allowing for the introduction of various aryl and heteroaryl groups. This strategy has been used to synthesize donor-π-acceptor fluorophores with potential applications in white light-emitting diodes (LEDs). rsc.org

Sulfenylation: A metal-free, iodine/TBHP-mediated one-pot multicomponent reaction has been developed for the sulfenylation of the imidazo[1,5-a]pyridine skeleton, yielding sulfenylated derivatives in good to high yields. acs.org

These strategies enable the synthesis of a vast library of derivatives with tailored properties for specific applications.

Integration of Advanced Computational Modeling for Predictive Research

Computational modeling, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), is becoming an indispensable tool in the study of imidazo[1,5-a]pyridine derivatives. mdpi.comtandfonline.commdpi.com These methods provide deep insights into the electronic structure, photophysical properties, and reactivity of these molecules, guiding the design of new compounds with desired characteristics.

Recent computational studies have focused on:

Photophysical Properties: TD-DFT calculations have been successfully employed to understand the electronic transitions and photophysical properties of imidazo[1,5-a]pyridine-based dyes. mdpi.com These studies help in identifying the nature of electronic transitions, such as intra-ligand transitions, and in predicting emission colors and quantum yields. mdpi.com

Reaction Mechanisms: DFT calculations are used to elucidate the mechanisms of various synthetic reactions, such as the methylene insertion in C-H functionalization. acs.org

Structural Analysis: Computational methods are used to analyze the solid-state packing and intermolecular interactions, such as π-π stacking, which are crucial for understanding the properties of coordination polymers based on imidazo[1,5-a]pyridine ligands. mdpi.com

Predicting Biological Activity: Molecular docking and other computational techniques are used to predict the binding affinity of imidazo[1,5-a]pyridine derivatives to biological targets, aiding in the design of new therapeutic agents. nih.govnih.govnih.gov

The synergy between experimental work and computational modeling accelerates the discovery and development of new imidazo[1,5-a]pyridine-based materials and molecules.

Development of Imidazo[1,5-a]pyridine-Based Probes and Sensors

The unique photophysical properties of imidazo[1,5-a]pyridine derivatives, such as their strong fluorescence and large Stokes shifts, make them excellent candidates for the development of fluorescent probes and sensors. mdpi.comnih.govresearchgate.net

Recent developments in this area include:

Membrane Probes: The compact shape and remarkable photophysical properties of imidazo[1,5-a]pyridines make them suitable for use as cell membrane probes to study membrane dynamics, hydration, and fluidity. mdpi.com

Ion Sensors: Imidazopyridine-based fluorescent probes have been developed for the selective detection of metal ions like Fe³⁺ and Hg²⁺. rsc.org

Gas Sensors: A near-infrared (NIR) fluorescent probe based on an imidazo[1,5-a]pyridine-benzopyrylium scaffold has been developed for monitoring sulfur dioxide (SO₂) in living cells and organisms. nih.govnih.govmdpi.com This probe operates via a fluorescence resonance energy transfer (FRET) mechanism and exhibits an ultra-large Stokes shift. nih.govnih.govmdpi.com

pH Sensors: Donor-π-acceptor fluorophores based on imidazo[1,5-a]pyridine have been shown to exhibit on-off-on fluorescence in response to changes in pH, making them useful as fluorescent pH sensors for detecting volatile organic compounds. rsc.org

These probes and sensors have significant potential in various fields, including chemical biology, environmental monitoring, and medical diagnostics.

Expanding Applications in Optoelectronic Materials and Dyes

The excellent luminescent properties of imidazo[1,5-a]pyridine derivatives have led to their increasing use in the development of optoelectronic materials and organic dyes. rsc.orgmdpi.comacs.orgresearchgate.net Their high quantum yields, large Stokes shifts, and tunable emission wavelengths are highly desirable characteristics for these applications. mdpi.comresearchgate.netresearchgate.net

Current research is focused on:

Organic Light-Emitting Diodes (OLEDs): Imidazo[1,5-a]pyridine derivatives are being investigated as emissive materials for OLEDs. rsc.orgmdpi.com For instance, donor-π-acceptor fluorophores based on this scaffold have been used as organic downconverter materials in hybrid white LEDs, demonstrating high luminous efficiency and color rendering index. rsc.orgrsc.org

Blue Emissive Dyes: Long-alkyl chain functionalized imidazo[1,5-a]pyridine derivatives have been synthesized that display blue emission in solution and thin polymeric films with good fluorescence quantum yields. mdpi.com

D-π-A Dyes: The imidazo[1,5-a]pyridine moiety has been shown to be a stronger electron-donor group compared to its imidazo[1,2-a]pyridine (B132010) isomer, making it a valuable component in the design of D–π–A dyes with tunable optical properties. acs.org

The versatility of the imidazo[1,5-a]pyridine scaffold continues to inspire the development of new materials with advanced optical and electronic properties.

Q & A

Q. Basic Characterization

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR identify substituent positions and verify cyclization (e.g., aromatic protons at δ 7.2–8.5 ppm) .
  • HRMS : High-resolution mass spectrometry confirms molecular ions (e.g., [M+H]+^+ for this compound at m/z 287.01) .
  • X-ray Crystallography : Resolves structural ambiguities, as demonstrated for 2,2′-(imidazo[1,5-a]pyridine-1,3-diyl)bis-indene-dione derivatives .

What strategies address discrepancies in reported synthetic yields or biological activities across studies?

Advanced Data Contradiction Analysis
Discrepancies often arise from:

  • Reaction Conditions : Varying acid strength (e.g., PPA vs. H3 _3PO3_3) or temperature alters yields (e.g., 72% vs. 63% for similar substrates) .
  • Substituent Effects : Bromine’s steric/electronic influence may reduce reactivity in cross-coupling vs. iodine analogues .
  • Biological Assay Variability : Enzyme inhibition studies (e.g., papain assays) require standardized protocols (e.g., Dixon vs. Lineweaver-Burk methods) to ensure consistent IC50_{50} values .

Mitigation : Use design of experiments (DoE) to isolate critical variables and validate results via orthogonal techniques (e.g., HPLC purity checks).

How is the compound's efficacy as an enzyme inhibitor evaluated, and what thermodynamic parameters are considered?

Q. Advanced Enzyme Inhibition Studies

  • Kinetic Assays : Papain inhibition is measured using chromogenic substrates (e.g., Bz-DL-Arg-pNA). The Dixon method determines inhibition constants (KiK_i), while Lineweaver-Burk plots classify inhibition type (competitive/uncompetitive) .
  • Thermodynamic Parameters :
    • ΔG : Free energy changes calculated from KiK_i values (e.g., ΔG = -RT lnKiK_i) .
    • ΔH/ΔS : Enthalpy/entropy contributions derived from temperature-dependent assays (32–42°C) .

What are the typical applications of this compound in medicinal chemistry research?

Q. Basic Applications

  • Enzyme Inhibition : JAK1/2 inhibitors for cancer therapy .
  • Antibacterial Agents : Derivatives tested against gram-positive/negative bacteria (e.g., Staphylococcus aureus) .
  • Luminescent Materials : Re(I) complexes with imidazo[1,5-a]pyridine ligands for OLEDs .

What role does the bromine substituent play in the compound's reactivity and biological activity?

Q. Advanced Substituent Effects

  • Synthetic Reactivity : Bromine facilitates Suzuki-Miyaura cross-coupling for introducing aryl/heteroaryl groups .
  • Biological Activity : Enhances binding to hydrophobic enzyme pockets (e.g., JAK2’s ATP-binding site) and improves metabolic stability .
  • Photophysical Tuning : Bromine’s heavy atom effect increases spin-orbit coupling, enhancing phosphorescence in Re(I) complexes .

How are catalytic applications (e.g., Suzuki-Miyaura cross-coupling) of imidazo[1,5-a]pyridine derivatives designed?

Q. Advanced Catalytic Design

  • Ligand Synthesis : 1-Phosphinoimidazo[1,5-a]pyridine ligands (e.g., 7a–c) are prepared via Pd-catalyzed reactions of 1-iodo derivatives with phosphines (e.g., DIPPF) .
  • Catalytic Efficiency : These ligands stabilize Pd(0) intermediates, enabling efficient coupling of aryl halides with boronic acids (TON > 103^3) .
  • Substrate Scope : Electron-deficient aryl bromides show higher reactivity due to enhanced oxidative addition rates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.